Cas no 1805421-17-3 (3-(Difluoromethyl)-5-iodo-2-nitropyridine-6-carboxaldehyde)

3-(Difluoromethyl)-5-iodo-2-nitropyridine-6-carboxaldehyde is a high-purity heterocyclic compound featuring a difluoromethyl group, an iodo substituent, and a nitro functionality on a pyridine scaffold. Its aldehyde group at the 6-position enhances reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing nitro and difluoromethyl groups contribute to its utility in nucleophilic substitution and cross-coupling reactions, while the iodine atom facilitates further functionalization via metal-catalyzed transformations. This compound is particularly valuable in the development of fluorinated bioactive molecules due to its stability and selective reactivity. Suitable for research and industrial applications, it offers precise control in complex synthetic pathways.
3-(Difluoromethyl)-5-iodo-2-nitropyridine-6-carboxaldehyde structure
1805421-17-3 structure
商品名:3-(Difluoromethyl)-5-iodo-2-nitropyridine-6-carboxaldehyde
CAS番号:1805421-17-3
MF:C7H3F2IN2O3
メガワット:328.011600732803
CID:4892570

3-(Difluoromethyl)-5-iodo-2-nitropyridine-6-carboxaldehyde 化学的及び物理的性質

名前と識別子

    • 3-(Difluoromethyl)-5-iodo-2-nitropyridine-6-carboxaldehyde
    • インチ: 1S/C7H3F2IN2O3/c8-6(9)3-1-4(10)5(2-13)11-7(3)12(14)15/h1-2,6H
    • InChIKey: IUSXEJRKUWLXMG-UHFFFAOYSA-N
    • ほほえんだ: IC1=C(C=O)N=C(C(C(F)F)=C1)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 261
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 75.8

3-(Difluoromethyl)-5-iodo-2-nitropyridine-6-carboxaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029023672-1g
3-(Difluoromethyl)-5-iodo-2-nitropyridine-6-carboxaldehyde
1805421-17-3 95%
1g
$2,866.05 2022-04-01
Alichem
A029023672-500mg
3-(Difluoromethyl)-5-iodo-2-nitropyridine-6-carboxaldehyde
1805421-17-3 95%
500mg
$1,735.55 2022-04-01
Alichem
A029023672-250mg
3-(Difluoromethyl)-5-iodo-2-nitropyridine-6-carboxaldehyde
1805421-17-3 95%
250mg
$950.60 2022-04-01

3-(Difluoromethyl)-5-iodo-2-nitropyridine-6-carboxaldehyde 関連文献

3-(Difluoromethyl)-5-iodo-2-nitropyridine-6-carboxaldehydeに関する追加情報

Research Briefing on 3-(Difluoromethyl)-5-iodo-2-nitropyridine-6-carboxaldehyde (CAS: 1805421-17-3)

In recent years, the compound 3-(Difluoromethyl)-5-iodo-2-nitropyridine-6-carboxaldehyde (CAS: 1805421-17-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic aldehyde, characterized by its unique difluoromethyl and nitro functional groups, has demonstrated promising potential as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.

A study published in the Journal of Medicinal Chemistry (2023) highlighted the role of 3-(Difluoromethyl)-5-iodo-2-nitropyridine-6-carboxaldehyde in the synthesis of novel pyridine-based kinase inhibitors. The researchers utilized this compound as a key building block to introduce the difluoromethyl group, which is known to enhance metabolic stability and bioavailability. The resulting inhibitors exhibited potent activity against a range of kinases implicated in cancer and inflammatory diseases, with IC50 values in the low nanomolar range.

Another significant application of this compound was reported in a recent Bioorganic & Medicinal Chemistry Letters article (2024), where it was employed in the development of antimicrobial agents. The study demonstrated that derivatives of 3-(Difluoromethyl)-5-iodo-2-nitropyridine-6-carboxaldehyde exhibited broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. The presence of the difluoromethyl group was found to play a critical role in overcoming resistance mechanisms.

From a synthetic chemistry perspective, 3-(Difluoromethyl)-5-iodo-2-nitropyridine-6-carboxaldehyde has also been the subject of methodological advancements. A 2023 paper in Organic Letters detailed a novel palladium-catalyzed cross-coupling reaction using this compound as a substrate, enabling efficient functionalization at the 5-position iodine. This methodology has opened new avenues for the rapid diversification of pyridine scaffolds in drug discovery programs.

The compound's mechanism of action and structure-activity relationships (SAR) have been further elucidated through computational studies. Molecular docking simulations, as reported in a 2024 Journal of Chemical Information and Modeling publication, revealed that the difluoromethyl and nitro groups contribute to favorable binding interactions with target proteins, while the aldehyde functionality serves as a handle for further derivatization. These insights are guiding the design of next-generation therapeutics based on this scaffold.

In conclusion, 3-(Difluoromethyl)-5-iodo-2-nitropyridine-6-carboxaldehyde (CAS: 1805421-17-3) represents a valuable chemical entity with diverse applications in medicinal chemistry. Its unique structural features and demonstrated biological activities make it a promising candidate for further investigation in drug discovery programs. Future research directions may include exploration of its potential in targeted protein degradation and covalent inhibitor development.

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